molecular formula C23H20N2O3 B14281309 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 140896-22-6

2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B14281309
CAS No.: 140896-22-6
M. Wt: 372.4 g/mol
InChI Key: DBPNXPHPTBDCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves a multi-step process. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the benzyloxy and methoxyphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one include other quinazolinone derivatives with different substituents. Examples include:

  • 2-((benzyloxy)methyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one
  • 2-((benzyloxy)methyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. The presence of the benzyloxy and methoxyphenyl groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

140896-22-6

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(phenylmethoxymethyl)quinazolin-4-one

InChI

InChI=1S/C23H20N2O3/c1-27-19-13-11-18(12-14-19)25-22(16-28-15-17-7-3-2-4-8-17)24-21-10-6-5-9-20(21)23(25)26/h2-14H,15-16H2,1H3

InChI Key

DBPNXPHPTBDCHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)COCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.